molecular formula C16H22N4O2S B2515751 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one CAS No. 2034361-98-1

1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one

Cat. No.: B2515751
CAS No.: 2034361-98-1
M. Wt: 334.44
InChI Key: DZNUSRBYKAPWRM-UHFFFAOYSA-N
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Description

1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one is an intricate chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound’s complex structure contains multiple functional groups, making it versatile and reactive.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one typically involves several steps, each requiring specific conditions to ensure the desired product. A common synthetic route might involve the formation of the piperidine and thienopyridine rings separately, followed by their conjugation and further functionalization to incorporate the imidazolidin-2-one moiety.

  • Step 1: Formation of thienopyridine ring through cyclization reactions involving sulfur-containing reagents.

  • Step 2: Synthesis of piperidine ring via reductive amination or related processes.

  • Step 3: Coupling of the two rings through acylation reactions.

  • Step 4: Introduction of the imidazolidin-2-one group using specific carbamoylation agents.

Industrial Production Methods

In an industrial setting, the production of this compound requires optimization for large-scale synthesis, including considerations for yield, purity, and cost-effectiveness. Industrial methods may leverage continuous flow chemistry for more efficient production, minimizing the need for extensive purification steps and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions It Undergoes

The compound can undergo various chemical reactions due to its diverse functional groups:

  • Oxidation: Particularly of the piperidine or thienopyridine rings.

  • Reduction: Specific reduction of carbonyl groups.

  • Substitution: Electrophilic or nucleophilic substitutions on the piperidine ring.

Common Reagents and Conditions Used

  • Oxidizing Agents: e.g., m-chloroperbenzoic acid (mCPBA).

  • Reducing Agents: e.g., lithium aluminum hydride (LiAlH4).

  • Substitution Reagents: Nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The reactions typically yield products with modified functional groups, such as hydroxylated derivatives from oxidation or reduced amines from reduction.

Scientific Research Applications

1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one has significant applications in scientific research:

  • Chemistry: Used as a building block for synthesizing complex molecules.

  • Medicine: Investigated for potential pharmacological activities, including as enzyme inhibitors or receptor modulators.

  • Industry: Used in the synthesis of advanced materials or as a reagent in specialized chemical processes.

Mechanism of Action

The mechanism by which 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one exerts its effects is intricate:

  • Molecular Targets: Likely involves binding to specific enzymes or receptors.

  • Pathways Involved: Potentially modulates pathways related to neurotransmission or enzyme regulation, depending on the specific application.

Comparison with Similar Compounds

  • Compounds with isolated thienopyridine or piperidine rings.

  • Other imidazolidinone derivatives.

The specific structure of 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one enables unique applications not achievable with simpler analogs.

This compound truly exemplifies the fascinating interplay between structure and reactivity in the realm of organic chemistry. Curious to dive into a different topic, or need more on this one?

Properties

IUPAC Name

1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidine-1-carbonyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c21-15-17-5-9-20(15)16(22)18-6-1-13(2-7-18)19-8-3-14-12(11-19)4-10-23-14/h4,10,13H,1-3,5-9,11H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNUSRBYKAPWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)N4CCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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